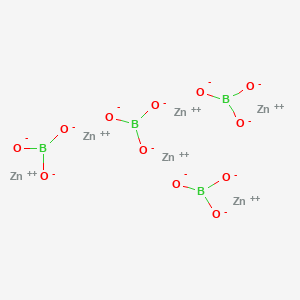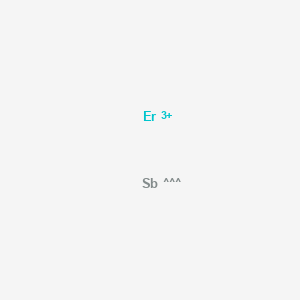
Cesium antimonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium antimonide is a compound composed of cesium and antimony. It is known for its excellent photoemissive properties, making it a valuable material in various scientific and industrial applications. This compound is particularly noted for its high quantum efficiency and low thermal emittance, which are essential characteristics for photocathodes used in electron sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium antimonide can be synthesized through various methods, including molecular-beam epitaxy and pulsed laser deposition. In molecular-beam epitaxy, cesium and antimony are deposited onto a substrate in a vacuum chamber, allowing for precise control over the film’s thickness and composition . Pulsed laser deposition involves the use of a high-energy laser to ablate a target material, which then deposits onto a substrate .
Industrial Production Methods: Industrial production of this compound typically involves the thermal evaporation of cesium and antimony in a vacuum environment. This method ensures the formation of high-purity this compound films with minimal contamination .
Análisis De Reacciones Químicas
Types of Reactions: Cesium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s exposure to different reagents and environmental conditions.
Common Reagents and Conditions:
Oxidation: this compound can react with oxygen to form cesium oxide and antimony oxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen gas.
Substitution: Substitution reactions involving this compound can occur when it is exposed to halogens or other reactive species.
Major Products Formed:
Oxidation: Cesium oxide and antimony oxide
Reduction: Metallic cesium and antimony
Substitution: Cesium halides and antimony halides
Aplicaciones Científicas De Investigación
Cesium antimonide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Photocathodes: this compound is widely used in photocathodes for electron sources in free-electron lasers and electron diffraction experiments.
Photon Detectors: The compound is also used in photon detectors, where its photoemissive properties enable the efficient conversion of photons into electrons.
Medical Imaging: this compound-based photocathodes are employed in medical imaging devices, enhancing the resolution and sensitivity of imaging techniques.
Industrial Applications: In industry, this compound is used in various applications requiring high-efficiency electron sources, such as in the production of high-brightness electron beams for material analysis and inspection.
Mecanismo De Acción
The mechanism by which cesium antimonide exerts its effects is primarily through the photoelectric effect. When photons strike the surface of this compound, electrons are emitted due to the energy transfer from the photons to the electrons. This process is highly efficient in this compound due to its favorable electronic structure and low work function . The emitted electrons can then be collected and used in various applications, such as in photocathodes and photon detectors.
Comparación Con Compuestos Similares
- Cesium-potassium-antimonide
- Potassium-antimonide
- Sodium-antimonide
Cesium antimonide’s unique combination of high quantum efficiency, low thermal emittance, and stability under vacuum conditions makes it a valuable material for a wide range of scientific and industrial applications.
Propiedades
InChI |
InChI=1S/3Cs.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGTUGKSLIJMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Cs+].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.476 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12018-68-7 |
Source


|
| Record name | Antimony, compd. with cesium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with cesium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with cesium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)
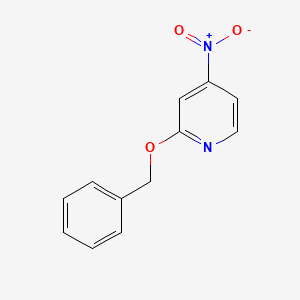

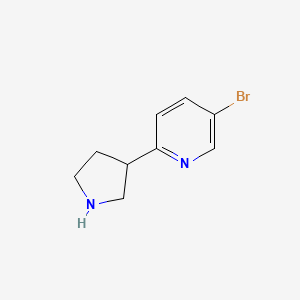


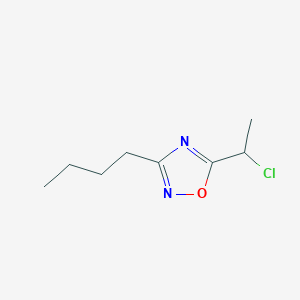
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
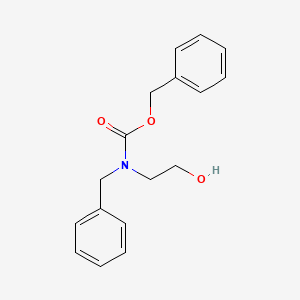
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)

